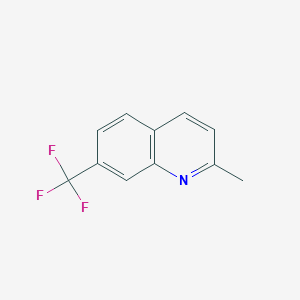

2-Methyl-7-(trifluoromethyl)quinoline

Description

Historical Context and Significance of the Quinoline (B57606) Core in Medicinal Chemistry and Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in chemistry. numberanalytics.com Its history began in 1834 when it was first extracted from coal tar. wikipedia.org However, its significance in medicinal chemistry was cemented by the discovery of quinine (B1679958), a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, which was used for centuries to treat malaria. ontosight.airesearchgate.net This natural precedent established quinoline as a "privileged scaffold," a molecular framework with a proven ability to bind to a wide range of biological targets. researchgate.netresearchgate.net

Over the years, the versatility of the quinoline core has been demonstrated through its presence in a multitude of synthetic drugs with diverse pharmacological activities. orientjchem.orgnih.gov These include antimalarials, antibacterials, anticancer agents, and anti-inflammatory compounds. orientjchem.orgnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, making it a cornerstone of drug design and discovery. orientjchem.orgrsc.org

In parallel, the quinoline structure has been a subject of intense focus in organic synthesis. The development of classic synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provided chemists with robust tools to construct the quinoline core, paving the way for the creation of countless derivatives. numberanalytics.comresearchgate.net This rich history in both synthesis and medicine underscores the enduring importance of the quinoline motif. wisdomlib.org

| Key Quinoline-Based Drugs | Therapeutic Application |

| Quinine | Antimalarial |

| Chloroquine | Antimalarial |

| Ciprofloxacin | Antibacterial (Fluoroquinolone) |

| Topotecan | Anticancer |

| Bedaquiline | Anti-tubercular |

| Dibucaine | Local Anesthetic |

Rationale for Focused Research on 2-Methyl-7-(trifluoromethyl)quinoline within the Class of Quinoline Derivatives

The focused investigation of specific quinoline derivatives like this compound is driven by the strategic combination of its structural components: the quinoline core, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position. Each feature contributes to a rationale for its synthesis and study.

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. bohrium.com The CF3 group is highly electronegative and lipophilic, and its incorporation can lead to significant improvements in:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes, which can increase a drug's half-life. researchgate.netmdpi.com

Lipophilicity : Increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability and distribution. researchgate.netmdpi.com

Binding Affinity : The electronic properties of the CF3 group can alter the electron distribution in the quinoline ring system, potentially leading to stronger interactions with biological targets. mdpi.com

| Property | Influence of the Trifluoromethyl (CF3) Group |

| Metabolic Resistance | Increases stability against enzymatic breakdown. researchgate.net |

| Lipophilicity | Enhances membrane permeability and bioavailability. mdpi.com |

| Binding Interactions | Can improve affinity for target proteins through electronic effects. mdpi.com |

| pKa Modification | Alters the basicity of the quinoline nitrogen, affecting solubility and receptor interaction. |

Overview of Current Research Trends and Unmet Needs in Trifluoromethylated Quinoline Science

Current research in the field of trifluoromethylated quinolines is dynamic and multifaceted, focusing on several key areas. A major trend is the development of novel and more efficient synthetic methodologies. researchgate.net Chemists are continually seeking new ways to introduce the trifluoromethyl group onto the quinoline scaffold with high regioselectivity and under milder conditions. researchgate.net This includes exploring advanced catalytic systems and utilizing novel fluorinating reagents.

Another significant trend is the expansion of their therapeutic applications. While quinolines are historically known for treating infectious diseases, recent studies are exploring trifluoromethylated derivatives as potent kinase inhibitors for cancer therapy, sodium channel blockers for neuropathic pain, and agents for treating epilepsy. researchgate.netnih.govnih.gov Researchers are also investigating their use in materials science, for example, as components in organic light-emitting diodes (OLEDs), where the CF3 group can enhance electron transport properties. beilstein-journals.org

Despite these advances, several unmet needs remain. There is a continuous demand for more selective and potent drug candidates with minimal side effects. nih.gov A deeper understanding of the precise mechanisms by which the trifluoromethyl group influences biological activity is still required to move from trial-and-error to more rational drug design. bohrium.commdpi.com Furthermore, developing cost-effective and environmentally sustainable methods for synthesizing these fluorinated compounds on a large scale remains a significant challenge for the chemical industry. nih.gov Addressing these needs will be crucial for the future development of innovative drugs and materials based on the trifluoromethylated quinoline scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBTYGFMDABZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625603 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-32-3 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 7 Trifluoromethyl Quinoline and Its Derivatives

Classical and Established Quinoline (B57606) Core Synthesis Approaches and Their Adaptations

Traditional methods for quinoline synthesis, developed over a century ago, remain foundational. However, their application to trifluoromethylated analogues often requires significant modification to accommodate the electronic effects of the fluorine atoms. nih.govjptcp.com

The Friedländer synthesis is a straightforward and versatile method for constructing the quinoline core, typically involving the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgresearchgate.net The reaction proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the heterocyclic ring. wikipedia.org

There are two primary mechanistic pathways proposed for the Friedländer synthesis. wikipedia.org

Aldol First: The 2-aminoaryl carbonyl compound reacts with the methylene (B1212753) ketone in an aldol addition, followed by dehydration and subsequent cyclization via imine formation.

Schiff Base First: The initial step is the formation of a Schiff base between the amine and the ketone, which then undergoes an intramolecular aldol condensation to form the quinoline ring after dehydration. wikipedia.org

For the synthesis of trifluoromethylated quinolines, the choice of catalyst is crucial. Various catalysts, including acids (trifluoroacetic acid, p-toluenesulfonic acid), bases, iodine, and Lewis acids, have been employed to facilitate the reaction. wikipedia.orgnih.gov The presence of a strong electron-withdrawing group like trifluoromethyl on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, potentially slowing the reaction and requiring more forcing conditions or highly effective catalysts. nih.gov Innovations have included the use of nanoporous aluminosilicate (B74896) catalysts (AlKIT-5), which offer high surface area and strong acidity, enhancing reaction efficiency and selectivity. nih.gov

| Catalytic Approach | Catalyst Example | Typical Conditions | Relevance for Trifluoromethylated Analogues |

|---|---|---|---|

| Acid Catalysis | p-Toluenesulfonic acid, Trifluoroacetic acid | Reflux in organic solvent (e.g., ethanol, toluene) | Effective for activating carbonyl groups but may require higher temperatures due to the deactivating effect of the CF₃ group. wikipedia.org |

| Base Catalysis | Sodium hydroxide, Potassium hydroxide | Aqueous or alcoholic solutions | Promotes enolate formation from the active methylene compound; useful when the aminoketone is sensitive to acid. organicreactions.org |

| Lewis Acid Catalysis | Neodymium(III) nitrate (B79036) hexahydrate | Mild conditions, often solvent-free or in ethanol | Can offer rapid and efficient synthesis of functionalized quinolines. |

| Heterogeneous Catalysis | Aluminosilicate AlKIT-5 | Ethanol, 80 °C | Provides high yield, selectivity, and catalyst recyclability, making it a greener alternative. nih.gov |

| Catalyst-Free | Water, 70 °C | Heating in water without any added catalyst | An environmentally friendly approach that leverages the high polarity of water to promote the reaction. organic-chemistry.org |

The Skraup-Doebner-von Miller synthesis is a robust method that typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is catalyzed by strong acids and often involves an oxidizing agent. iipseries.org When applied to the synthesis of trifluoromethylated quinolines, this method can exhibit interesting regiochemical outcomes. For instance, the condensation of anilines with α,β-unsaturated trifluoromethyl ketones has been shown to yield 2-trifluoromethyl quinolines. researchgate.net This represents a reversal of the standard regiochemistry observed in many Skraup-Doebner-von Miller reactions, providing a direct route to quinolines with the trifluoromethyl group at the 2-position. researchgate.netresearchgate.net

The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds in two stages: initial formation of a β-arylaminoacrylate intermediate, followed by thermal cyclization at high temperatures (around 250 °C). wikipedia.orgnih.gov The use of high-boiling inert solvents like mineral oil can significantly improve reaction yields. wikipedia.org For the synthesis of trifluoromethylated analogues, one could envision using either a trifluoromethyl-substituted aniline or a trifluoromethyl-β-ketoester. The high temperatures required for cyclization are generally compatible with the stable C-F bonds of the trifluoromethyl group.

The Pfitzinger reaction is a powerful method for preparing quinoline-4-carboxylic acids. researchgate.net The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This is followed by imine formation with the carbonyl compound, subsequent enamine tautomerization, cyclization, and dehydration to yield the final quinoline-4-carboxylic acid. researchgate.netwikipedia.org

The synthesis of trifluoromethylated quinoline carboxylic acids via the Pfitzinger reaction would necessitate the use of an appropriately substituted starting material, such as 6-(trifluoromethyl)isatin, to yield a 7-(trifluoromethyl)quinoline-4-carboxylic acid. These quinoline carboxylic acids are valuable intermediates that can be further modified, for example, through decarboxylation, to access other substituted quinolines. nih.gov

Targeted Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline and Specific Trifluoromethylated Scaffolds

Modern synthetic methods offer greater control and efficiency for constructing highly functionalized quinoline cores, including the specific target this compound.

The electronic properties of the trifluoromethyl group play a crucial role in directing the regioselectivity of quinoline ring formation. In electrophilic aromatic substitution reactions, the CF₃ group is a strong deactivating and meta-directing group. This influence is critical in classical cyclization reactions.

For example, in a Skraup-type reaction starting with 3-(trifluoromethyl)aniline, the cyclization step involves an intramolecular electrophilic attack on the aniline ring. The CF₃ group at position 3 will direct the cyclization to the positions para (position 6) and ortho (positions 2 and 4) relative to the amino group. Steric hindrance generally disfavors cyclization at the 2-position. The primary cyclization products are therefore expected to be the 7- and 5-(trifluoromethyl)quinolines. The precise ratio of these isomers depends on the specific reaction conditions, including the acid catalyst and the reactants used. Achieving high regioselectivity for the desired 7-substituted isomer often requires careful optimization of these conditions.

Transition metal catalysis has revolutionized the synthesis of complex aromatic heterocycles. Palladium- and nickel-based catalysts are particularly effective for C-C and C-N bond-forming reactions that can be applied to the construction of trifluoromethylated quinolines. researchgate.net

Palladium-Catalysis: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for functionalizing quinoline scaffolds. A more direct approach involves the palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols with anilines. rsc.orgresearchgate.net This method tolerates a wide range of functional groups, including electron-withdrawing substituents like the trifluoromethyl group, allowing for the synthesis of compounds such as 2-phenyl-6-(trifluoromethyl)quinoline. rsc.org

Nickel-Catalysis: Nickel catalysts offer a distinct and often more cost-effective alternative to palladium. A novel nickel-catalyzed synthesis of (trifluoromethyl)quinolines has been developed, which involves the insertion of an alkyne into the C–S bond of a 2-trifluoromethyl-1,3-benzothiazole. thieme.ded-nb.info This process forms a seven-membered benzothiazepine (B8601423) intermediate, which then undergoes thermal desulfidation to yield the 2-(trifluoromethyl)quinoline (B1226531) product. d-nb.info This methodology represents a formal substitution of a sulfur atom with an alkyne and provides a new route for constructing the quinoline core. d-nb.info Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the introduction of trifluoromethyl groups into organic molecules, highlighting the versatility of nickel in fluoroalkylation chemistry. nih.govacs.org

| Metal Catalyst | Reaction Type | Key Reactants | Significance for CF₃-Quinolines |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Oxidative Cyclization | Aryl allyl alcohols and anilines | Tolerates electron-withdrawing groups like -CF₃ on the aniline ring, providing a direct route to substituted quinolines. rsc.orgrsc.org |

| Nickel (e.g., [Ni(cod)₂]) | Alkyne Insertion / Desulfidation | 2-(Trifluoromethyl)-1,3-benzothiazoles and alkynes | Provides a novel pathway to 2-(trifluoromethyl)quinolines through C-S bond cleavage and C-C/C-N bond formation. d-nb.info |

| Gold (e.g., Ph₃PAuCl/AgOTf) | Cyclization | Trifluoromethylated propargylamines | Gold catalysts can efficiently promote the cyclization of specific substrates to yield 2-trifluoromethyl-4-aryl quinolines under mild conditions. researchgate.net |

Green Chemistry Principles and Sustainable Protocols in Trifluoromethylquinoline Synthesis

The integration of green chemistry principles into the synthesis of trifluoromethylquinolines is a significant area of contemporary research, aiming to reduce the environmental impact of chemical processes. These methodologies prioritize the use of less hazardous substances, improve atom economy, and often employ alternative energy sources to drive reactions. Environmentally benign protocols are being developed that offer high yields, operational simplicity, and straightforward workup procedures. researchgate.net

Recent advancements have also focused on metal-free synthesis, which avoids the use of potentially toxic and expensive transition metals. nih.gov These methods provide an environmentally friendly route to valuable quinoline structures. nih.gov Additionally, one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, has been shown to be an effective green strategy for producing trifluoromethylated quinolines. rsc.org This approach not only simplifies the synthetic process but also reduces the amount of waste generated. rsc.org The application of photoredox catalysis represents another frontier in green synthesis, enabling reactions to proceed under mild conditions with high regioselectivity and diastereoselectivity using light as a renewable energy source. rsc.org

The following table summarizes key green chemistry approaches in the synthesis of trifluoromethylquinoline derivatives:

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Catalyst- and Solvent-Free Conditions | High atom economy, reduced waste | Coupling of 2-methyl quinazolinones and 3-(trifluoroacetyl)coumarins | researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, high efficiency | Synthesis of various organophosphorus compounds | researchgate.net |

| Reusable Solid Catalysts | Ease of separation, catalyst recycling | KF/Al2O3 catalyzed phospha-Brook rearrangement | researchgate.net |

| Metal-Free Synthesis | Avoids toxic metals, environmentally friendly | Tandem cyclization of 2-methylquinolines and 2-styrylanilines | nih.gov |

| One-Pot Synthesis | Simplified process, reduced waste | Synthesis of 2-CF3-3-arylquinolines from enamines or haloalkenes | rsc.org |

| Photoredox Catalysis | Mild reaction conditions, use of light energy | Intermolecular dearomative trifluoromethylcarboxylation of indoles | rsc.org |

Functionalization and Derivatization Strategies of the this compound Core

The this compound core is a valuable scaffold in medicinal chemistry and materials science. Its functionalization and derivatization are crucial for modulating its physicochemical and biological properties. A variety of synthetic strategies have been developed to introduce diverse substituents and to incorporate this core into more complex molecular architectures.

The introduction of various functional groups onto the this compound skeleton can be achieved through several methods, with C-H activation being a prominent strategy. mdpi.com The position of the substituent significantly influences the synthetic accessibility and the properties of the resulting derivative. For instance, the methyl group at the C2-position can be functionalized through C(sp³)–H activation, allowing for the introduction of a range of substituents. researchgate.netresearchgate.net

The reactivity of different positions on the quinoline ring towards functionalization varies. Palladium-catalyzed C-H activation has been shown to selectively introduce aryl groups at the C8-position of amino-quinoline derivatives. nih.gov The choice of phosphine (B1218219) ligand and palladium source can control the selectivity between N-arylation and C-H activation. nih.gov Copper-catalyzed reactions have been employed for the C2-functionalization of quinoline N-oxides. mdpi.com The trifluoromethyl group at the C7-position is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can direct further substitutions.

The following table details examples of functionalization at different positions of the quinoline core:

| Position of Functionalization | Reaction Type | Reagents/Catalyst | Resulting Substituent | Reference |

| C2-methyl group | C(sp³)–H Functionalization | Fe(ClO4)2·H2O | Alkenylated azaarenes | researchgate.net |

| C3-position | C-H Activation | Copper-promoted | Alkynes or trifluoromethyl | mdpi.com |

| C8-position | C-H Activation | Palladium-catalyzed | Phenyl aromatic groups | nih.gov |

The steric and electronic effects of the existing methyl and trifluoromethyl groups on the this compound core play a crucial role in determining the regioselectivity of further functionalization reactions.

Multi-component reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules in a single step from three or more starting materials. rsc.org MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For instance, a three-component, double nucleophilic addition/aromatization reaction using 4-trifluoromethyl-p-quinol silyl (B83357) ethers as dielectrophiles provides a divergent route to functionalized trifluoromethylated arenes under mild conditions. nih.gov While not specific to this compound, this methodology highlights the potential of MCRs in constructing trifluoromethylated aromatic systems. The development of novel MCR-based approaches for quinoline synthesis holds great promise for the rapid and efficient generation of valuable compounds. rsc.org

Hybrid pharmacophore design involves the combination of two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. nih.govmdpi.com This approach is particularly attractive for developing drugs against multifactorial diseases like cancer. nih.gov The this compound scaffold can serve as a key component in the design of such hybrid molecules. By covalently linking this quinoline derivative with other biologically active moieties, it is possible to create novel compounds with improved affinity, efficacy, and selectivity. nih.gov The design of these hybrids often involves computational methods to predict their binding affinity and pharmacokinetic properties. longdom.org

The table below provides an overview of these advanced synthetic strategies:

| Strategy | Description | Potential Application for this compound | Reference |

| Multi-component Reactions (MCRs) | Single-step reactions involving three or more reactants to form a complex product. | Efficient synthesis of highly substituted this compound derivatives. | rsc.orgnih.gov |

| Hybrid Pharmacophore Design | Covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. | Development of novel therapeutic agents with multi-target activity by incorporating the this compound core. | nih.govmdpi.comnih.gov |

Computational and Spectroscopic Investigations of 2 Methyl 7 Trifluoromethyl Quinoline

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in the computational study of quinoline (B57606) derivatives, offering profound insights into their structural and electronic properties. nih.govresearchgate.net These theoretical calculations are frequently employed to complement and elucidate experimental findings, providing a molecular-level understanding that is often difficult to achieve through experimentation alone. arabjchem.org

Theoretical Elucidation of Molecular Structure and Conformational Analysis

Quantum chemical calculations, particularly using DFT methods, are pivotal for determining the most stable geometric structure of 2-Methyl-7-(trifluoromethyl)quinoline. researchgate.net The process involves a geometry optimization, where the molecule's potential energy surface is explored to find the minimum energy conformation, which corresponds to the most stable arrangement of its atoms in three-dimensional space. researchgate.net

This analysis yields precise theoretical values for key structural parameters, including bond lengths, bond angles, and dihedral angles. For the quinoline core, these calculations define the planarity and aromaticity of the fused ring system, while for the methyl and trifluoromethyl substituents, they determine their preferred orientations relative to the ring. This theoretical model serves as a crucial baseline for interpreting experimental data.

Table 1: Illustrative Theoretical Molecular Geometry Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value (Illustrative) |

| Bond Length | C-N (ring) | 1.37 Å |

| C=C (ring) | 1.40 Å | |

| C-CH₃ | 1.51 Å | |

| C-CF₃ | 1.49 Å | |

| C-F | 1.35 Å | |

| Bond Angle | C-N-C (ring) | 117.5° |

| C-C-CH₃ | 121.0° | |

| C-C-CF₃ | 120.5° | |

| F-C-F | 107.0° | |

| Dihedral Angle | H-C-C-N | 180.0° |

| Note: These values are representative examples derived from DFT studies on similar quinoline structures and are for illustrative purposes. |

Simulated Vibrational Spectroscopy (FT-IR, Raman) for Band Assignment and Correlation with Experimental Data

DFT calculations are highly effective in simulating the vibrational spectra (FT-IR and Raman) of molecules. mdpi.comnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that predicts the position of absorption and scattering bands. nih.gov These calculated frequencies are often systematically higher than experimental values due to the approximation used in the calculations and the anharmonicity of real vibrations. Therefore, they are typically scaled using empirical factors to achieve better agreement with experimental data. scispace.com

This correlation between theoretical and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=C and C=N ring vibrations, and the characteristic symmetric and asymmetric stretching of the CF₃ group. researchgate.netnih.gov

Table 2: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Substituted Quinoline

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| C-H Aromatic Stretch | 3063 | 3064 | 3060 |

| C-H Methyl Stretch | 2934 | 2938 | 2935 |

| C=N/C=C Ring Stretch | 1612 | 1610 | 1615 |

| C-H In-plane Bend | 1406 | 1408 | 1405 |

| CF₃ Asymmetric Stretch | 1319 | 1320 | 1318 |

| CF₃ Symmetric Stretch | 1164 | 1165 | 1162 |

| Note: Data is illustrative and based on typical findings for trifluoromethyl and methyl-substituted quinolines. scispace.comwiley-vch.descialert.net |

Electronic Structure Analysis and Prediction of Reactivity Profiles

The electronic properties and reactivity of this compound can be effectively predicted through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. scispace.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These descriptors help in understanding the molecule's behavior in chemical reactions and its potential interaction sites. nih.govekb.eg The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic distribution and reactivity of the quinoline system. beilstein-journals.org

Table 3: Calculated Quantum Chemical Descriptors for a Representative Quinoline Derivative

| Parameter | Symbol | Formula | Typical Calculated Value |

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.8 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.7 eV |

| Ionization Potential | I | -E_HOMO | 6.5 eV |

| Electron Affinity | A | -E_LUMO | 1.8 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.35 eV |

| Electronegativity | χ | (I + A) / 2 | 4.15 eV |

| Note: Values are representative examples based on DFT studies of similar compounds. researchgate.net |

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are essential for the unambiguous structural confirmation of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is the cornerstone for the structural elucidation of fluorinated organic molecules. beilstein-journals.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the methyl group (a singlet in the aliphatic region) and several signals in the aromatic region corresponding to the protons on the quinoline ring system. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) allow for the precise assignment of each proton.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals can be assigned to the methyl carbon, the trifluoromethyl carbon (often showing a quartet due to coupling with fluorine), and the various aromatic carbons of the quinoline core.

¹⁹F NMR: This technique is highly specific for the trifluoromethyl group and typically shows a singlet, confirming the presence and electronic environment of the -CF₃ substituent.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between adjacent protons, further confirming the structural assignment. researchgate.net

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 2-CH₃ | ~2.7 | Singlet |

| H-3 | ~7.4 | Doublet | |

| H-4 | ~8.0 | Doublet | |

| H-5 | ~8.2 | Doublet | |

| H-6 | ~7.7 | Doublet of Doublets | |

| H-8 | ~8.4 | Singlet (or small doublet) | |

| ¹³C | 2-CH₃ | ~25 | - |

| C-2 | ~159 | - | |

| C-3 | ~122 | - | |

| C-4 | ~136 | - | |

| C-4a | ~128 | - | |

| C-5 | ~127 | - | |

| C-6 | ~125 | - | |

| C-7 | ~130 (quartet) | - | |

| C-8 | ~124 | - | |

| C-8a | ~148 | - | |

| 7-CF₃ | ~124 (quartet) | - | |

| ¹⁹F | 7-CF₃ | ~ -62 | Singlet |

| Note: Chemical shifts are approximate and based on known data for similar quinoline structures. wiley-vch.debeilstein-journals.org |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. youtube.com For this compound (C₁₁H₈F₃N), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙). beilstein-journals.org

Under electron ionization (EI) conditions, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum shows a pattern of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments. The fragmentation of the quinoline ring often involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule. rsc.org Other significant fragmentation pathways may involve the loss of a methyl radical (•CH₃) or cleavage related to the trifluoromethyl group. Analyzing these fragmentation patterns helps to confirm the connectivity and arrangement of the different parts of the molecule. nih.gov

Table 5: Key Ions in the Mass Spectrum of this compound

| m/z (Illustrative) | Ion | Description |

| 211 | [C₁₁H₈F₃N]⁺˙ | Molecular Ion |

| 196 | [C₁₀H₅F₃N]⁺˙ | Loss of methyl radical (•CH₃) |

| 184 | [C₁₀H₈N]⁺˙ | Loss of hydrogen cyanide (HCN) |

| 142 | [C₁₀H₈]⁺˙ | Loss of trifluoromethyl radical (•CF₃) |

| Note: Fragmentation is complex and these represent plausible major pathways for this class of compound. |

UV-Visible Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions

The electronic transitions of quinoline derivatives, including those with trifluoromethyl substituents, are typically investigated using UV-Visible absorption and fluorescence emission spectroscopy. The absorption spectra for this class of compounds generally display electronic transitions within the 250–500 nm region. beilstein-journals.org In the ultraviolet portion of the spectrum, observed transitions are often attributed to π → π* electronic transitions originating from the quinoline heterocyclic ring system. beilstein-journals.org

For certain quinoline derivatives, particularly those functionalized to facilitate charge separation, transitions at wavelengths above 350 nm may be observed. beilstein-journals.org These lower-energy absorptions can be ascribed to n → π* transitions, which are often associated with intramolecular charge-transfer (ICT) characteristics. beilstein-journals.org The nature and position of substituents on the quinoline ring, such as the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, can influence the energies of these transitions. Quinoline derivatives are noted for their electron-accepting properties and intense π–π* transitions, which make them suitable for various spectroscopic applications. nih.gov The specific wavelengths and molar absorption coefficients are affected by the substitution pattern on the molecule and the polarity of the solvent used for the analysis. beilstein-journals.org

Fluorescence emission spectra provide further insight into the electronic structure and excited-state dynamics. Upon excitation at a wavelength corresponding to an absorption band, molecules like this compound can relax to the ground state by emitting a photon. The resulting emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The analysis of both absorption and emission spectra allows for a comprehensive characterization of the compound's electronic energy levels and de-excitation pathways.

Investigation of Photophysical Properties, Quantum Yields, and Intramolecular Charge Transfer (ICT) Characteristics

The photophysical properties of trifluoromethylated quinoline derivatives are crucial for their application in areas like chemical sensing and materials science. Key parameters investigated include fluorescence quantum yields (Φf) and Stokes shifts, which are heavily influenced by the molecular structure and the surrounding solvent environment. beilstein-journals.orgnih.gov

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Studies on related trifluoromethylated quinoline Schiff bases have shown low to good quantum yields, with values varying significantly depending on the solvent. beilstein-journals.org For instance, derivatives have demonstrated quantum yields (Φf) ranging from 0.12 to 0.80 in chloroform (B151607), 0.20 to 0.75 in DMSO, and 0.13 to 0.85 in methanol (B129727). beilstein-journals.org This solvent dependency suggests a significant interaction between the molecule's excited state and the solvent molecules.

A notable characteristic of many quinoline derivatives is Intramolecular Charge Transfer (ICT). nih.gov This process involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. researchgate.net The electron-accepting nature of the quinoline ring, enhanced by the electron-withdrawing trifluoromethyl group, combined with the electron-donating methyl group, creates a "push-pull" system conducive to ICT. nih.gov Transitions occurring above 350 nm in some related derivatives are attributed to ICT. beilstein-journals.org The efficiency and energy of the ICT process can be modulated by solvent polarity, with more polar solvents often stabilizing the charge-separated excited state, leading to larger Stokes shifts. beilstein-journals.org In related systems, higher Stokes shifts were observed in more polar solvents like DMSO (65–150 nm) and methanol (65–130 nm) compared to the less polar chloroform (59–85 nm). beilstein-journals.org

Table 1: Photophysical Properties of Related Trifluoromethylated Quinoline Derivatives in Various Solvents

| Property | Chloroform (CHCl₃) | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.12 – 0.80 | 0.20 – 0.75 | 0.13 – 0.85 |

| Stokes Shift (nm) | 59 – 85 | 65 – 150 | 65 – 130 |

Data derived from studies on trifluoromethylated quinoline-phenol Schiff bases. beilstein-journals.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of small molecules like this compound to biological targets, such as proteins and enzymes. physchemres.org These in silico methods are instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. physchemres.orgmdpi.com

The process typically involves generating a 3D model of the ligand and the target receptor. A docking algorithm then systematically explores possible binding poses of the ligand within the active site or other relevant pockets of the receptor, calculating a scoring function to estimate the binding affinity for each pose. nih.gov For quinoline-based compounds, these studies often reveal specific, recurring interaction patterns. The quinoline nitrogen, for example, frequently acts as a hydrogen bond acceptor, anchoring the molecule to key residues in the protein's hinge region. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide insights into the flexibility of the protein and ligand and can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified during the docking process. mdpi.com

Table 2: Common Ligand-Target Interactions for Quinoline Derivatives in Docking Simulations

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | The quinoline nitrogen acts as a hydrogen bond acceptor. | Backbone amides (e.g., in kinase hinge regions) |

| π-π Stacking | The aromatic quinoline ring interacts with aromatic side chains of amino acids. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic/van der Waals | Non-polar substituents (like methyl or trifluoromethyl groups) fit into lipophilic pockets. | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Salt Bridge | Potential electrostatic interaction involving a protonated quinoline nitrogen. | Aspartic Acid (Asp), Glutamic Acid (Glu) |

This table summarizes general interaction types observed for the quinoline scaffold in various protein targets. mdpi.comacs.org

Pharmacological and Biological Research on 2 Methyl 7 Trifluoromethyl Quinoline and Its Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Trifluoromethylated Quinoline (B57606) Derivatives

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry due to its unique physicochemical properties that significantly impact the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. mdpi.com Its introduction into the quinoline scaffold is a widely used strategy to enhance therapeutic potential. wechemglobal.combeilstein-journals.org

The -CF3 group is known to increase the lipophilicity of molecules, a property that can enhance membrane permeability and facilitate transport across biological barriers. mdpi.comnih.gov This improved uptake and transport can lead to better interaction with intracellular targets. mdpi.com For instance, the well-known antidepressant Fluoxetine owes its efficient brain penetration in part to the enhanced lipophilicity conferred by its trifluoromethyl group. mdpi.com Beyond lipophilicity, the trifluoromethyl group's strong electron-withdrawing nature and high electronegativity alter the electronic properties of the aromatic quinoline ring, which can influence drug-receptor interactions. mdpi.comwechemglobal.comnih.gov The substitution also generally increases the metabolic stability of the compound, making it more resistant to enzymatic degradation. wechemglobal.combeilstein-journals.org These combined effects often result in optimized potency and selectivity of the drug candidate. mdpi.com

The specific placement of methyl and trifluoromethyl groups on the quinoline ring is crucial for determining the pharmacological efficacy and selectivity of the derivatives. SAR studies have demonstrated that even minor changes in substituent position can lead to significant differences in biological activity.

For example, a comparative study of trifluoromethylquinoline derivatives revealed that 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone exhibited the highest cell-growth inhibitory activity against human promyelocytic leukemic cells, whereas 8-trifluoromethylquinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone was found to be stimulatory to cell growth. nih.gov This highlights the critical role of the trifluoromethyl group at the 2-position in conferring cytotoxic activity. nih.gov Methods for 2-position-selective C-H trifluoromethylation of quinoline derivatives have been developed, underscoring the importance of this specific substitution pattern. morressier.comnih.gov

In other contexts, the position of the methyl group has also been shown to be vital. In a series of PRMT5 inhibitors based on the 2-aminoquinoline (B145021) scaffold, a methyl group at the C3-position was found to engage in crucial hydrophobic contacts with the target enzyme, reinforcing ligand binding. acs.orgacs.org Altering the position of substituents can also impact selectivity. For instance, in the development of pyrazolo[4,3-f]quinolines, the position of halogen substituents on an attached phenyl ring had a notable, though not always systematic, effect on cell proliferation inhibition. mdpi.com The strategic placement of both methyl and trifluoromethyl groups is therefore a key consideration in designing quinoline-based therapeutic agents with desired activity and selectivity profiles.

Anticancer Activity and Underlying Mechanisms of Action

Quinoline and its derivatives represent an important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents. researchgate.netrsc.orgnih.govorientjchem.org The versatility of the quinoline scaffold allows for modifications that can target various mechanisms involved in cancer progression, such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways. ekb.eg

Trifluoromethylated quinoline derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells. nih.gov

For instance, certain novel trifluoromethyl-containing quinazoline (B50416) derivatives exhibited remarkable antiproliferative activities at nanomolar concentrations against multiple human cancer cell lines, including PC3, LNCaP, K562, HeLa, and A549. researchgate.net One derivative, in particular, was shown to arrest LNCaP cells in the G2/M phase of the cell cycle and induce apoptosis. researchgate.net Similarly, a study on human promyelocytic leukemic (HL-60) cells found that 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone not only showed high cell-growth inhibitory activity (IC50 of 10+/-2.5 microM) but also caused extensive morphological changes indicative of apoptosis. nih.gov Other quinoline derivatives have been shown to induce apoptosis in U937 leukemia cells by activating caspase 3. mdpi.com A series of quinoline-based hydrazone analogues also exhibited significant anti-proliferative activity against the NCI 60 human cancer cell line panel, with GI50 values in the micromolar range. sci-hub.se

The table below summarizes the cytotoxic activity of selected trifluoromethylated quinoline analogues in various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,8-Bis(trifluoromethyl)quinoline (B3046767) derivative | HL-60 (Leukemia) | IC50 | 10 µM | nih.gov |

| Quinoline derivative 4b | MCF-7 (Breast Cancer) | IC50 | 0.002 µM | nih.gov |

| Quinoline derivative 4j | MCF-7 (Breast Cancer) | IC50 | 0.003 µM | nih.gov |

| 3-phenyltrifluoromethyl quinoline derivative 14 | MCF-7 (Breast Cancer) | GI50 | 4 nM | mdpi.com |

| Quinoline hydrazone 18j | HCT-15 (Colon Cancer) | LC50 | 5.15 µM | sci-hub.se |

| Quinoline hydrazone 18g | UO-31 (Renal Cancer) | LC50 | 5.47 µM | sci-hub.se |

The anticancer effects of 2-Methyl-7-(trifluoromethyl)quinoline and its analogues are often attributed to their ability to modulate specific molecular pathways crucial for cancer cell survival and proliferation. nih.gov A primary mechanism is the inhibition of protein kinases, which are key regulators of cellular signaling cascades that are frequently dysregulated in cancer. nih.gov

Quinoline derivatives have been developed as potent inhibitors of various receptor tyrosine kinases, including c-Met, vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR). ekb.egnih.govresearchgate.net These receptors are involved in processes like cell growth, angiogenesis, and metastasis. nih.gov Furthermore, the PI3K/AKT/mTOR signaling pathway, which is critical for cell cycle progression and survival, is another major target. nih.gov Several quinoline derivatives have shown dual inhibitory effects on PI3K and mTOR. nih.gov For example, Dactolisib, an imidazo[4,5-c]quinoline derivative, is a potent inhibitor of the PI3K/mTOR pathway. nih.gov

Beyond kinase inhibition, these compounds can interfere with other fundamental cellular processes. Some trifluoromethylquinoline derivatives exert their cytotoxic effects by binding to and intercalating with DNA, which disrupts DNA replication and can trigger apoptosis. nih.gov Inhibition of DNA topoisomerase, an enzyme essential for managing DNA topology during replication, is another reported mechanism. sci-hub.se Additionally, certain derivatives have been found to target the colchicine (B1669291) binding site on tubulin, thereby inhibiting tubulin polymerization into microtubules, which is essential for cell division. researchgate.net This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. researchgate.net

The anticancer potential of trifluoromethylated quinoline derivatives has been evaluated in various preclinical models, providing valuable insights into their efficacy and mechanisms. Human breast cancer cell lines, particularly MCF-7, are commonly used models for these investigations. taylorandfrancis.com

Numerous studies have reported the potent cytotoxic effects of novel quinoline derivatives against MCF-7 cells. nih.govmdpi.com For instance, a series of 3-phenyltrifluoromethyl quinoline derivatives was evaluated for anti-proliferative potential, with one compound showing a growth inhibition (GI50) value in the nanomolar range (4 nM). mdpi.com Another study identified a 2-trifluoromethyl quinolinone derivative that was 2.5 times more potent than the standard drug staurosporine, with an IC50 value of 0.002 µM in MCF-7 cells. nih.gov Mechanistic studies in this cell line revealed that active compounds could halt the cell cycle at the G1 or G2/M phases and induce apoptosis. researchgate.netnih.gov

In addition to in vitro cell line studies, the zebrafish (Danio rerio) embryo model has emerged as a powerful in vivo tool for assessing the anticancer activity and toxicity of new compounds. nih.govtandfonline.com Quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryos. researchgate.netnih.gov This model allows for the observation of developmental effects and toxicity in a whole organism, providing a more comprehensive understanding of a compound's biological activity. researchgate.netnih.gov Studies have shown that some trifluoromethylated compounds are less toxic to zebrafish embryos than existing anticancer drugs like pemetrexed, indicating a favorable safety profile. tandfonline.comnih.gov Apoptotic staining assays in the zebrafish model can also confirm that these compounds induce cell death in vivo. researchgate.netnih.gov

Antimicrobial Efficacy and Spectrum of Activity

The quinoline scaffold is a fundamental structural motif in a multitude of compounds exhibiting a broad range of antimicrobial activities. The derivatization of the quinoline ring system has been a fertile area of research, leading to the discovery of potent antibacterial, antifungal, antimalarial, and antiviral agents. researchgate.netnih.gov The introduction of various substituents at different positions of the quinoline nucleus significantly influences the antimicrobial potency and spectrum of these compounds. benthamdirect.com

Antibacterial and Antifungal Investigations of Quinoline-Based Compounds

Quinoline derivatives have demonstrated significant efficacy against a wide array of bacterial and fungal pathogens. nih.gov The versatility of the quinoline structure allows for modifications that can enhance its antimicrobial properties and combat drug resistance. researchgate.net For instance, the introduction of halogen groups, such as in 5-halo-quinolines, has been shown to confer promising antibacterial and antifungal activities. benthamdirect.com

Research into quinoline-based hydroxyimidazolium hybrids has revealed their potential as antimicrobial agents. nih.gov In one study, hybrid compounds showed noteworthy antifungal activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 15.6 µg/mL. nih.gov These hybrids also exhibited activity against other opportunistic fungi like Candida spp. and Aspergillus spp. at an MIC of 62.5 µg/mL. nih.gov In terms of antibacterial action, while many synthetic hybrids had limited effect on Gram-negative bacteria, some demonstrated potent inhibition of Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

Furthermore, novel fluorinated quinoline analogs have been synthesized and evaluated for their antifungal properties. nih.gov Several of these compounds exhibited good activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. nih.gov The strategic placement of fluorine atoms and other substituents on the quinoline ring can significantly alter the lipophilicity, water solubility, and metabolic stability of the compounds, thereby influencing their antifungal efficacy. nih.gov

| Compound Type | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC | 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | MIC | 62.5 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | MIC | 62.5 µg/mL | nih.gov |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | Inhibition | >80% at 50 µg/mL | nih.gov |

Antimalarial Potential and Studies against Plasmodium falciparum and other Parasites

The quinoline core is famously present in some of the most important antimalarial drugs, such as quinine (B1679958) and chloroquine. rsc.org Consequently, the synthesis of novel quinoline derivatives remains a key strategy in the discovery of new and effective antimalarial agents to combat the challenge of drug-resistant malaria. ymerdigital.com

In a series of 4-aminoquinoline (B48711) derivatives, the substitution on the quinoline core was found to be relevant for anti-P. falciparum activity. nih.gov For instance, a comparison between a 2,8-bis(trifluoromethyl)quinoline and a 7-chloroquinoline (B30040) derivative showed them to be equipotent. nih.gov Further studies on quinoline-based compounds have identified several derivatives with significant antimalarial potential against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. raco.cat

| Compound Series | P. falciparum Strain | Activity Metric | Result (IC50) | Reference |

|---|---|---|---|---|

| 2-naphthyl-7-(trifluoromethyl)triazolopyrimidine | Not specified | IC50 | 0.023 µM | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivative | Not specified | IC50 | 8.4 ± 1.7 µM | nih.gov |

| 7-chloroquinoline derivative | Not specified | IC50 | 11.7 ± 3 µM | nih.gov |

| 4-aminoquinoline γ-lactam | W2 (resistant) | IC50 | 89 nM | raco.cat |

Antiviral Activity, including Inhibition of Viral Replication (e.g., ZIKV)

Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. nih.gov They have been investigated for their inhibitory effects against various viruses, including the Zika virus (ZIKV). nih.gov

A study focusing on 2,8-bis(trifluoromethyl)quinoline derivatives, which are structurally related to this compound, demonstrated their potential to inhibit ZIKV replication. nih.gov Several of these derivatives showed antiviral activity comparable to or even better than mefloquine (B1676156), a known antimalarial drug that also exhibits anti-ZIKV properties. nih.gov Specifically, some compounds were found to significantly reduce ZIKV RNA production. nih.gov One derivative, in particular, was found to be approximately four times more selective in its antiviral action than mefloquine in in vitro studies. nih.gov These findings underscore the potential of trifluoromethyl-substituted quinolines as a scaffold for the development of novel anti-ZIKV agents. nih.govresearchgate.net

| Compound | Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline derivative 141a | Zika Virus (ZIKV) | Selectivity Index (SI) | 243 (four times higher than mefloquine) | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivative 142 | Zika Virus (ZIKV) | Potency | Approximately 3 times more potent than a reference molecule | nih.gov |

Other Significant Biological Activities and Therapeutic Potential

Beyond their antimicrobial properties, quinoline derivatives have been explored for a range of other biological activities, indicating their potential for diverse therapeutic applications. researchgate.netrsc.org These include anti-inflammatory, antioxidant, and neuroprotective effects. nih.govresearchgate.net

Anti-inflammatory Properties and Related Therapeutic Applications

Quinoline-based small molecules have been investigated as anti-inflammatory agents that target several key pharmacological pathways. nih.govresearchgate.net The anti-inflammatory activity of these compounds is often dependent on the nature and position of the substituents on the quinoline ring. nih.gov For example, a 7-chloro-4-phenylsulfonyl quinoline derivative was found to exhibit good anti-inflammatory potential in a mouse model. rsc.org

The mechanisms through which quinoline derivatives exert their anti-inflammatory effects can vary. Some have been shown to target enzymes like Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX). nih.gov For instance, quinolines with a carboxamide moiety have displayed TRPV1 antagonism, while those with a carboxylic acid group have shown COX-inhibition. nih.gov These findings highlight the versatility of the quinoline scaffold in the design of new anti-inflammatory drugs for the potential treatment of both acute and chronic inflammatory conditions. nih.gov

| Compound Type/Derivative | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| 7-chloro-4-phenylsulfonyl quinoline | Croton oil-induced inflammation in mice | Good anti-inflammatory potential | rsc.org |

| Quinolines with carboxamide moiety | TRPV1 | Antagonism | nih.gov |

| Quinolines with carboxylic acid | COX | Inhibition | nih.gov |

| Quinolines with aniline (B41778) moiety at C-4 | PDE4 | Inhibition | nih.gov |

Antioxidant and Neuroprotective Effects of Quinoline Derivatives

Quinoline derivatives have been identified as promising candidates for their antioxidant and neuroprotective properties. researchgate.netnih.gov Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.comnih.gov The ability of certain quinoline derivatives to scavenge free radicals and inhibit enzymes involved in neurodegeneration makes them an interesting area of research. researchgate.netbohrium.com

In a large-scale computational study, numerous quinoline derivatives were designed and evaluated for their antioxidant potential. researchgate.netnih.gov The antioxidant activity was predicted based on parameters related to the transfer of hydrogen atoms and single electrons, which are key mechanisms in radical scavenging. researchgate.netnih.gov The most promising derivatives were found to be more efficient antioxidants than Trolox, a commonly used standard. researchgate.netnih.gov Furthermore, molecular docking simulations suggested that some of these derivatives could act as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in the treatment of neurodegenerative diseases. researchgate.netnih.govbohrium.com

| Compound Type | Property Investigated | Finding | Reference |

|---|---|---|---|

| Designed Quinoline Derivatives | Antioxidant Efficiency | More efficient than Trolox | researchgate.netnih.gov |

| Selected Quinoline Derivatives | Enzyme Inhibition (Predicted) | Potential inhibitors of COMT, AChE, and MAO-B | researchgate.netnih.govbohrium.com |

Exploration of Anthelmintic, Antiprotozoal, and other Pharmacological Effects

The trifluoromethyl group, due to its unique electronic properties and lipophilicity, has become a significant functional group in medicinal chemistry, often enhancing the metabolic stability and pharmacokinetic properties of drug molecules. researchgate.netmdpi.commdpi.com Its incorporation into the quinoline scaffold, a privileged structure in drug discovery, has led to the investigation of a wide array of pharmacological activities. researchgate.netnih.govnih.gov Research has extended beyond the well-documented antimalarial effects to explore the potential of this compound analogues against various other pathogens and diseases, including parasitic worms (helminths), protozoa, viruses, and cancer. nih.govnih.govresearchgate.netnih.gov

Anthelmintic Activity

Recent studies have focused on the nematocidal potential of quinoline derivatives. nih.gov A notable example is the investigation of analogues of ABX464 (obefazimod), a quinoline derivative, for their anthelmintic activity against Haemonchus contortus, a pathogenic nematode affecting ruminant livestock. nih.gov In a study evaluating 44 analogues, researchers sought to establish a structure-activity relationship (SAR) to identify the key pharmacophore for nematocidal effects. nih.gov This research identified one analogue, compound 36 , which demonstrated greater potency than the parent compound, ABX464. nih.gov Furthermore, ABX464 and analogue 36 showed activity against a range of other parasitic nematodes, including species of Ancylostoma, Heligmosomoides, and Strongyloides. nih.gov These findings highlight the potential of the quinoline scaffold in the development of new anthelmintic agents. nih.govresearchgate.net

| Compound | Target Organism | Key Finding |

|---|---|---|

| ABX464 (Obefazimod) | Haemonchus contortus and other parasitic nematodes | Displays broad anthelmintic activity. nih.gov |

| Analogue 36 | Haemonchus contortus and other parasitic nematodes | Showed greater potency than the parent compound, ABX464. nih.gov |

Antiprotozoal Activity

The quinoline core is a well-established feature in antiprotozoal drugs, and derivatives containing the trifluoromethyl group have been explored for broad-spectrum activity. nih.govresearchgate.net

Anti-trypanosomal and Anti-leishmanial Effects:

Several studies have synthesized and evaluated quinoline derivatives against a panel of trypanosomatid protozoan parasites. nih.govresearchgate.net In one such study, quinoline derivatives featuring arylnitro and aminochalcone moieties were tested in vitro against parasites responsible for sleeping sickness (Trypanosoma brucei rhodesiense), nagana (Trypanosoma brucei brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govresearchgate.net

Several compounds from this series demonstrated significant antiprotozoal efficacy. nih.gov Notably, compounds 2c , 2d , and 4i showed submicromolar activity against T. b. rhodesiense, with EC₅₀ values of 0.68 µM, 0.8 µM, and 0.19 µM, respectively. nih.gov These compounds also exhibited high selectivity, being approximately 100-fold more toxic to the parasite than to human lung fibroblasts and mouse primary macrophages. nih.gov Compounds 2d and 4i were also effective against T. b. brucei, with EC₅₀ values of 1.4 µM and 0.4 µM, respectively. nih.gov

Another line of research focused on fluorine-containing 2- and 3-aminoquinoline (B160951) derivatives as antiproliferative agents against T. cruzi and L. mexicana. nih.gov Fluorinated derivatives 11b and 11c were found to be more than twice as potent as the reference drug geneticin (B1208730) against the intracellular promastigote form of L. mexicana, both recording IC₅₀ values of 41.9 μM. nih.gov Against the epimastigote form of T. cruzi, the IC₅₀ values for fluorine and chlorine derivatives (11b-d ) were in the same range as the standard drug benznidazole. nih.gov These compounds showed no toxicity in Vero cells, indicating their potential as candidates for further development. nih.gov

| Compound | Target Organism | Activity (EC₅₀/IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 2c | T. b. rhodesiense | 0.68 µM | ~100 |

| Compound 2d | T. b. rhodesiense | 0.8 µM | ~100 |

| T. b. brucei | 1.4 µM | ||

| Compound 4i | T. b. rhodesiense | 0.19 µM | ~100 |

| T. b. brucei | 0.4 µM | ||

| Compound 11b (Fluorinated) | L. mexicana (intracellular promastigote) | 41.9 µM | N/A |

| Compound 11c (Fluorinated) | L. mexicana (intracellular promastigote) | 41.9 µM | N/A |

Other Pharmacological Effects

The versatility of the trifluoromethyl-quinoline scaffold has prompted investigations into other therapeutic areas, including oncology and virology.

Anticancer Activity:

A significant body of research has been dedicated to evaluating trifluoromethyl-containing quinoline and quinazoline derivatives as potential antitumor agents. researchgate.netrsc.orgorientjchem.orgresearchgate.net These compounds have been shown to exhibit antiproliferative activity against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT116), liver (HepG2), and prostate (LNCaP). researchgate.netrsc.org

The mechanisms of action are often linked to the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases. nih.govrsc.org For instance, certain quinoline derivatives have been designed as dual-target inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2). rsc.org One study identified compound 5a as a potent dual inhibitor with IC₅₀ values of 71 nM against EGFR and 31 nM against HER-2. rsc.org Other research has focused on developing inhibitors for VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met, with some compounds showing inhibitory activity in the nanomolar range. nih.govresearchgate.net For example, compound 15 , a quinazoline derivative, demonstrated potent inhibitory activity against both EGFR and VEGFR with IC₅₀ values of 0.0728 µM and 0.0523 µM, respectively, and induced apoptosis in MCF-7 cells. researchgate.net

Antiviral Activity:

Novel quinoline analogues have also been identified as promising antiviral agents. nih.gov Through structure-based virtual screening and subsequent optimization, a series of quinoline analogues were developed as potent inhibitors of Enterovirus D68 (EV-D68). nih.gov The structure-activity relationship studies revealed that a 1,2,4-oxadiazole (B8745197) substituent with a trifluoromethyl group was crucial for binding to the hydrophobic pocket of the viral protein VP1 and enhancing antiviral activity. nih.gov The most promising compound, 19 , exhibited potent activity against multiple EV-D68 strains with an EC₅₀ value of 0.05 μM, superior to the reference drug pleconaril. nih.gov

| Compound Class/No. | Pharmacological Effect | Target/Cell Line | Activity (IC₅₀/EC₅₀/GI₅₀) |

|---|---|---|---|

| Quinoline derivative 5a | Anticancer (EGFR/HER-2 Inhibitor) | MCF-7, A-549 | GI₅₀: 25-82 nM |

| Quinazoline derivative 15 | Anticancer (EGFR/VEGFR-2 Inhibitor) | MCF-7 | IC₅₀ = 0.0977 µM (cytotoxicity) |

| Quinoline analogue 19 | Antiviral | Enterovirus D68 (EV-D68) | EC₅₀ = 0.05 µM |

| Quinoline analogue 21 | Antiviral | Enterovirus D68 (EV-D68) | EC₅₀ = 0.10 µM |

Advanced Applications of 2 Methyl 7 Trifluoromethyl Quinoline and Its Derivatives

Fluorescent Probes for Cellular and Biological Imaging

The quinoline (B57606) core is a highly attractive and versatile scaffold for creating fluorescent small-molecule probes for live-cell imaging. nih.govnih.gov These probes are indispensable tools in chemical biology, offering high sensitivity and rapid response times for visualizing biological events at the molecular level. nih.govnih.gov The quinoline structure is highly modular, allowing for rational design and facile synthesis of derivatives with tunable photophysical properties. nih.govnih.gov By strategically modifying different domains of the quinoline scaffold, researchers can influence the compound's polarization, structural diversity, and fluorescence characteristics to optimize them for various imaging applications, such as developing pH sensors or labels for specific biomolecules. nih.govnih.gov

Development of Golgi-Localized Probes and Applications in Live-Cell Imaging

Visualizing specific organelles is crucial for understanding cellular processes, and small-molecule fluorescent probes are essential tools for this purpose. nih.gov While the quinoline scaffold is broadly applicable, the development of probes that specifically target the Golgi apparatus has often utilized other molecular motifs. For instance, probes have been successfully designed based on ceramide lipids linked to fluorophores, although these can have limitations regarding staining procedures and specificity. nih.gov More recent innovations include Golgi-staining probes based on a tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) motif, which localizes to the Golgi membrane upon S-palmitoylation. nih.gov These probes, which can be conjugated to various fluorophores to produce a range of colors, enable simple and rapid staining of the Golgi in living cells with high specificity and low cytotoxicity. nih.gov Such tools are valuable for visualizing dynamic changes in Golgi morphology during processes like drug treatment or cell division. nih.gov

Utilization in Advanced Microscopy Techniques, such as Two-Photon Fluorescence Microscopy

Derivatives of the quinoline scaffold are particularly well-suited for advanced imaging techniques like two-photon microscopy (TPM). acs.org TPM offers significant advantages over conventional fluorescence microscopy, including deeper tissue penetration, reduced phototoxicity, and improved spatial resolution. acs.orgfrontiersin.org These benefits are critical for real-time imaging in live cells and tissues. nih.gov

Researchers have successfully designed and synthesized quinoline-based two-photon fluorescent probes for detecting specific biological molecules and ions. For example, a probe named QZn, based on a quinoline derivative, was developed to monitor intracellular free zinc ions with high sensitivity. nih.gov Another quinoline-based probe, QNO, was engineered to detect nitric oxide, exhibiting a large two-photon action cross-section and long-wavelength emission, making it suitable for imaging in live tissues at depths of 90–180 μm. acs.org Similarly, other quinoline derivatives have been created to track superoxide (B77818) anions, demonstrating the platform's versatility for in vivo imaging of reactive oxygen species. nih.gov The success of these probes underscores the potential of the quinoline core structure, which can be modified with groups like trifluoromethyl to fine-tune its photophysical properties for two-photon excitation applications. nih.govnih.gov

Table 1: Examples of Quinoline-Based Two-Photon Probes and Their Applications

| Probe Name | Target Analyte | Max. Two-Photon Absorption (nm) | Two-Photon Action Cross Section (Φδ in GM) | Application | Reference |

| QNO | Nitric Oxide (NO) | 810 | 52 | Detection in live cells and tissues | acs.org |

| QZn | Zinc Ions (Zn²⁺) | 820 | 51 | Monitoring fluctuations of intracellular free zinc ions | nih.gov |

| HQ | Superoxide Anion (O₂⁻) | Not Specified | Not Specified | Visualizing endogenous superoxide in live cells and in vivo | nih.gov |

| GM = Goeppert-Mayer units |

Potential Applications in Materials Science and Organic Electronics

The incorporation of fluorine atoms into conjugated organic molecules, such as 2-Methyl-7-(trifluoromethyl)quinoline, imparts distinctive qualities that are highly desirable in materials science and organic electronics. rsc.orgrsc.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to materials with enhanced thermal stability and resistance to oxidative degradation. rsc.orgnumberanalytics.com

Specifically, the presence of an electron-withdrawing trifluoromethyl group is expected to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the quinoline system. rsc.orgrsc.org This modification has several beneficial consequences for electronic devices:

Easier Electron Injection: Lowering the LUMO level facilitates the injection of electrons from the cathode in devices like organic light-emitting diodes (OLEDs). rsc.org

Improved Stability: A lower HOMO level makes the material more resistant to degradation from oxidation by atmospheric oxygen. rsc.org

n-Type or Ambipolar Conduction: While many non-fluorinated conjugated compounds are p-type semiconductors (hole-transporting), the introduction of strong electron-withdrawing groups like -CF₃ can shift their behavior, making them n-type (electron-transporting) or ambipolar (transporting both holes and electrons) semiconductors. rsc.orgrsc.org

These properties make fluorinated quinoline derivatives promising candidates for active materials in organic field-effect transistors (OFETs) and OLEDs. rsc.orgalfa-chemistry.com Furthermore, intermolecular C–H···F interactions can play a significant role in the solid-state packing of these materials, potentially promoting a π-stack arrangement that enhances charge carrier mobility. rsc.org

Table 2: Effects of Fluorination on Organic Electronic Materials

| Property | Effect of Fluorine/-CF₃ Group | Consequence for Device Performance | Reference |

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels | Facilitates electron injection; potential for n-type/ambipolar transport | rsc.orgrsc.org |

| Chemical Stability | Increases resistance to oxidation | Enhances device lifetime and operational stability | rsc.orgrsc.org |

| Thermal Stability | Increases thermal stability | Allows for operation at higher temperatures | numberanalytics.com |

| Solid-State Packing | Can promote π-stacking via C–H···F interactions | May enhance charge carrier mobility | rsc.org |

Role as Organic Ligands in Catalysis and Coordination Chemistry

The quinoline structure, containing a nitrogen atom with a lone pair of electrons within an aromatic system, is a well-established motif for designing organic ligands for transition metal catalysis. rsc.orgresearchgate.net These ligands coordinate to a metal center, influencing its catalytic activity by modifying its redox state, electronic properties, and coordination environment. acs.org Nickel complexes supported by quinoline-based ligands, for example, have been synthesized and successfully used as catalysts in cross-coupling reactions. rsc.orgresearchgate.net

The specific substituents on the quinoline ring are critical for tuning the ligand's properties. The presence of an electron-withdrawing trifluoromethyl group, as in this compound, significantly lowers the basicity of the quinoline nitrogen. acs.org This electronic modification can be strategically used to modulate the stability and reactivity of the resulting organometallic complex. acs.org In some catalytic systems, such as nickel-catalyzed cross-electrophile coupling, ligands with more electron-poor characteristics have been shown to result in higher reaction yields. acs.org Therefore, this compound represents a potential ligand scaffold for developing novel catalysts where fine-tuning of the metal center's electronic properties is required to achieve high efficiency and selectivity in challenging chemical transformations. acs.orgacs.org

Future Research Directions and Translational Prospects

Rational Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and Reduced Toxicity

Future research should focus on the rational design of novel analogues of 2-Methyl-7-(trifluoromethyl)quinoline to optimize its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of derivatives with improved potency, target selectivity, and a better safety margin. researchgate.netnih.gov

Key strategies for analogue design would include:

Modification of the Quinoline (B57606) Core: Systematic modifications at various positions of the quinoline ring are known to influence biological activity. For instance, studies on other quinoline derivatives have shown that introducing substituents at the C-3, C-4, and C-6 positions can be crucial for activity. researchgate.netmdpi.com For example, incorporating morpholine (B109124) or piperazine (B1678402) moieties has been shown to improve pharmacokinetic profiles and target engagement in some kinase inhibitors. nih.govmdpi.com

Leveraging the Trifluoromethyl Group: The trifluoromethyl group at the C-7 position is a key feature. SAR studies on other fluorinated quinolines and related heterocycles have demonstrated that such electron-withdrawing groups can be critical for anticancer activity. researchgate.netmdpi.com Future synthesis could explore the impact of shifting this group to other positions or introducing additional fluorine-containing substituents to modulate lipophilicity and electronic properties.